molecular formula C8H14O2 B044649 4-Methoxycyclohexane-1-carbaldehyde CAS No. 120552-57-0

4-Methoxycyclohexane-1-carbaldehyde

Cat. No. B044649
M. Wt: 142.2 g/mol
InChI Key: YRBWGQDHNJVXSO-UHFFFAOYSA-N
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Description

4-Methoxycyclohexane-1-carbaldehyde is a chemical compound of interest in organic chemistry due to its potential as a building block in the synthesis of complex molecules. Its structural features allow for diverse chemical reactions and analyses, contributing to the understanding of its properties and applications in various fields.

Synthesis Analysis

The synthesis of compounds structurally related to 4-Methoxycyclohexane-1-carbaldehyde involves multi-step chemical processes. Suzuki et al. (2004) described an efficient one-pot synthesis from β-carboline-1-carbaldehyde to a canthin-6-one skeleton, demonstrating the compound's utility in complex organic synthesis (Suzuki et al., 2004). Anwar et al. (2014) developed an organocatalytic domino reaction for synthesizing functionalized spirocyclohexane carbaldehydes, showcasing the versatility of reactions involving cyclohexane derivatives (Anwar et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-Methoxycyclohexane-1-carbaldehyde facilitates various chemical transformations due to its cyclohexane core and functional groups. The structure allows for analyses such as regioselective photochemical cycloadditions (Tietz et al., 1983) and photochemical and acid-catalyzed rearrangements, highlighting its reactivity and versatility in synthetic chemistry (Tietz et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving 4-Methoxycyclohexane-1-carbaldehyde derivatives showcase a range of reactivities, such as nucleophilic substitution reactions leading to trisubstituted indole derivatives (Yamada et al., 2009) and cyclocondensation reactions yielding various heterocyclic compounds (Dyachenko, 2005). These studies provide insights into the compound's chemical behavior and potential for creating complex molecular architectures (Yamada et al., 2009).

Scientific Research Applications

Summary of the Application

4-Methoxycyclohexane-1-carbaldehyde is used in the hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica .

Methods of Application or Experimental Procedures

The hydrogenation and competitive hydrogenation of anisole, phenol, and 4-methoxyphenol was studied in the liquid phase over a Rh/silica catalyst at 323 K and 3 barg hydrogen pressure .

Results or Outcomes

The hydrogenation of 4-methoxyphenol was selective to 4-methoxycyclohexanone with no alcohol formation, while the hydrogenolysis products revealed that the catalyst was more active for demethoxylation than dehydroxylation .

2. Use in the Production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine

Summary of the Application

4-Methoxycyclohexane-1-carbaldehyde can be converted into industrially relevant compounds like 1,4-cyclohexanediol (14CHDO) and 1,4-cyclohexanediamine (14CHDA) .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not specified in the source .

Results or Outcomes

The outcomes of this application are the production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine, which are valuable compounds used as monomers to produce polycarbonates, polyethers, and polyesters .

Safety And Hazards

The safety data sheet for 4-Methoxycyclohexane-1-carbaldehyde indicates that it is a hazardous substance. It has hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as flammability and health hazards if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methoxycyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBWGQDHNJVXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycyclohexane-1-carbaldehyde

CAS RN

120552-57-0
Record name 4-methoxycyclohexane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 100-mL 3-neck round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl 4-methoxycyclohexane-1-carboxylate (1.3 g, 6.98 mmol) in dichloromethane (30 mL). This was followed by the addition of DIBAL-H (1 M in hexanes) (9 mL, 9 mmol) dropwise at −78° C. The reaction mixture was stirred for 3 h at −78° C., then quenched with 10 mL of NH4Cl (sat.). The aqueous phase was extracted with 3×50 mL of ethyl acetate. The combined organic layers were washed with 3×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. This resulted in 1 g (crude) of the title compound as a colorless oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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